molecular formula C10H11N3O B164181 2-(2-Acetylaminoethyl)-6-cyanopyridine CAS No. 135450-58-7

2-(2-Acetylaminoethyl)-6-cyanopyridine

Cat. No. B164181
M. Wt: 189.21 g/mol
InChI Key: OBLJOXCFETZQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Acetylaminoethyl)-6-cyanopyridine, also known as ACEPy, is a synthetic compound that belongs to the pyridine family. It is widely used in scientific research due to its unique chemical properties and potential applications. In

Mechanism Of Action

The mechanism of action of 2-(2-Acetylaminoethyl)-6-cyanopyridine is not fully understood. However, it is believed that 2-(2-Acetylaminoethyl)-6-cyanopyridine interacts with various proteins and enzymes in the body, leading to changes in their activity and function. 2-(2-Acetylaminoethyl)-6-cyanopyridine has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.

Biochemical And Physiological Effects

2-(2-Acetylaminoethyl)-6-cyanopyridine has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals. 2-(2-Acetylaminoethyl)-6-cyanopyridine has also been shown to have anti-inflammatory properties, which may help reduce inflammation in the body. Additionally, 2-(2-Acetylaminoethyl)-6-cyanopyridine has been shown to have neuroprotective properties, which may help protect neurons from damage and degeneration.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(2-Acetylaminoethyl)-6-cyanopyridine in lab experiments is its versatility. 2-(2-Acetylaminoethyl)-6-cyanopyridine can be used in a wide range of applications, from catalysis to drug discovery. Additionally, 2-(2-Acetylaminoethyl)-6-cyanopyridine is relatively easy to synthesize and purify, making it a cost-effective choice for researchers. However, one limitation of using 2-(2-Acetylaminoethyl)-6-cyanopyridine is its potential toxicity. 2-(2-Acetylaminoethyl)-6-cyanopyridine has been shown to be toxic in certain concentrations, and caution should be taken when handling and using this compound.

Future Directions

There are many potential future directions for research involving 2-(2-Acetylaminoethyl)-6-cyanopyridine. One area of interest is the development of 2-(2-Acetylaminoethyl)-6-cyanopyridine-based fluorescent dyes for imaging applications. 2-(2-Acetylaminoethyl)-6-cyanopyridine has also been studied for its potential use in the treatment of cancer and Alzheimer's disease, and further research in these areas could lead to the development of new therapies. Additionally, 2-(2-Acetylaminoethyl)-6-cyanopyridine could be used as a starting material for the synthesis of new compounds with unique properties and potential applications.
Conclusion:
In conclusion, 2-(2-Acetylaminoethyl)-6-cyanopyridine is a versatile and potentially valuable compound for scientific research. Its unique chemical properties and potential applications make it a valuable tool for researchers in various fields. Further research in this area could lead to the development of new therapies and technologies that could have a significant impact on human health and well-being.

Scientific Research Applications

2-(2-Acetylaminoethyl)-6-cyanopyridine has a wide range of potential applications in scientific research. It has been used as a precursor for the synthesis of various compounds, such as pyridine-based polymers and fluorescent dyes. 2-(2-Acetylaminoethyl)-6-cyanopyridine can also be used as a ligand for metal ions and as a catalyst for organic reactions. Additionally, 2-(2-Acetylaminoethyl)-6-cyanopyridine has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease.

properties

CAS RN

135450-58-7

Product Name

2-(2-Acetylaminoethyl)-6-cyanopyridine

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N-[2-(6-cyanopyridin-2-yl)ethyl]acetamide

InChI

InChI=1S/C10H11N3O/c1-8(14)12-6-5-9-3-2-4-10(7-11)13-9/h2-4H,5-6H2,1H3,(H,12,14)

InChI Key

OBLJOXCFETZQEJ-UHFFFAOYSA-N

SMILES

CC(=O)NCCC1=NC(=CC=C1)C#N

Canonical SMILES

CC(=O)NCCC1=NC(=CC=C1)C#N

synonyms

Acetamide, N-[2-(6-cyano-2-pyridinyl)ethyl]-

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(2-acetylaminoethyl)pyridine N-oxide (70.8 g) and dimethyl sulfate (41 ml) was stirred at ambient temperature for 1.5 hours. To the mixture was added dimethylsulfoxide (420 ml) and potassium cyanide (25.6 g) and the mixture was stirred at ambient temperature for 3 hours. To the reaction mixture was added water and extracted with chloroform. The extract layer was dried over magnesium sulfate and evaporated in vacuo to give 2-(2-acetylaminoethyl)-6-cyanopyridine (74.3 g).
Name
2-(2-acetylaminoethyl)pyridine N-oxide
Quantity
70.8 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
420 mL
Type
reactant
Reaction Step Two
Quantity
25.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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